Ethyl 1-(2-(cyclopentyloxy)isonicotinoyl)piperidine-4-carboxylate
Description
Ethyl 1-(2-(cyclopentyloxy)isonicotinoyl)piperidine-4-carboxylate is a piperidine-derived ester featuring a cyclopentyloxy-substituted isonicotinoyl moiety. This compound is structurally characterized by its central piperidine ring, substituted at the 1-position with a 2-(cyclopentyloxy)isonicotinoyl group and at the 4-position with an ethyl carboxylate.
Properties
IUPAC Name |
ethyl 1-(2-cyclopentyloxypyridine-4-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-2-24-19(23)14-8-11-21(12-9-14)18(22)15-7-10-20-17(13-15)25-16-5-3-4-6-16/h7,10,13-14,16H,2-6,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZNALOQIPCJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The cyclopentyloxy group is then attached using etherification reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of Ethyl 1-(2-(cyclopentyloxy)isonicotinoyl)piperidine-4-carboxylate may involve large-scale hydrogenation and etherification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-(cyclopentyloxy)isonicotinoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-(2-(cyclopentyloxy)isonicotinoyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-(cyclopentyloxy)isonicotinoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (3d)
- Structure: A 2-chlorobenzyl group replaces the isonicotinoyl moiety.
- Properties : Yellow oily liquid with a molecular ion peak at m/z 282 ([M + 1]+) and a carbonyl (C=O) stretch at 1738 cm⁻¹ in IR spectroscopy.
- Yield : 60.6% .
- Key Difference : The electron-withdrawing chlorine atom enhances polarity compared to the cyclopentyloxy group in the target compound.
Ethyl 1-(4-methylbenzyl)piperidine-4-carboxylate (3e)
Ethyl 1-(2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethyl)piperidine-4-carboxylate
- Structure : Features a benzo[d][1,3]dioxin substituent.
- Properties : Crude pale brown oil with a molecular ion peak at m/z 308.1 ([M + H]+).
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II)
- Structure : Contains a 2-chloroethyl substituent.
- Role : Intermediate in synthesizing umeclidinium bromide (a bronchodilator).
- Key Difference: The chloroethyl group is more reactive toward nucleophilic substitution compared to the cyclopentyloxy-isonicotinoyl group, enabling downstream cyclization reactions .
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